1H and 13C NMR spectroscopic data for (3-Methylbutyl)hydrazine
1H and 13C NMR spectroscopic data for (3-Methylbutyl)hydrazine
In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of (3-Methylbutyl)hydrazine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
(3-Methylbutyl)hydrazine, commonly referred to as isopentylhydrazine (CAS: 1231245-19-4 for the hydrochloride salt), is a versatile aliphatic hydrazine derivative. Its unique structural properties make it a critical building block in the synthesis of histone deacetylase (HDAC) inhibitors, Proteolysis Targeting Chimeras (PROTACs), and various agrochemicals. This whitepaper provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Methylbutyl)hydrazine, detailing the causality behind chemical shifts and spin-spin coupling, alongside rigorous experimental protocols for spectral acquisition.
Introduction & Chemical Context
The development of highly selective HDAC inhibitors and PROTACs relies heavily on the precise functionalization of zinc-binding groups (ZBGs). Recent advancements in targeted protein degradation have highlighted the utility of hydrazide-based warheads, derived from precursors like (3-Methylbutyl)hydrazine, in achieving HDAC8 selectivity [1]. For instance, the incorporation of an isopentylhydrazine moiety has been instrumental in developing highly potent, VHL-recruiting HDAC8 PROTAC degraders that spare HDAC3 activity [2].
Understanding the exact structural conformation and purity of (3-Methylbutyl)hydrazine is paramount. NMR spectroscopy remains the gold standard for verifying the integrity of this aliphatic hydrazine before downstream coupling reactions.
Structural Analysis & NMR Signatures
The molecular formula of (3-Methylbutyl)hydrazine is C 5 H 14 N 2 . The structure consists of an isopentyl chain attached to a hydrazine moiety: (CH 3 ) 2 CH–CH 2 –CH 2 –NH–NH 2
Standard Numbering System for NMR Assignment:
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C1: Methylene carbon directly attached to the hydrazine nitrogen (-CH 2 -NH-).
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C2: Methylene carbon beta to the nitrogen (-CH 2 -).
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C3: Methine carbon (-CH-).
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C4, C5: Terminal methyl carbons (-CH 3 ).
1 H NMR Spectroscopic Data
The 1 H NMR spectrum of (3-Methylbutyl)hydrazine exhibits distinct aliphatic splitting patterns dictated by the n+1 coupling rule.
Table 1: Expected 1 H NMR Assignments (in CDCl 3 , 400 MHz)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality & Structural Assignment |
| H-4, H-5 | ~0.90 | Doublet (d) | 6H | 6.6 | Shielded: Terminal methyl protons are highly shielded and split into a doublet by the adjacent C3 methine proton. |
| H-2 | ~1.35 – 1.45 | Multiplet (m) | 2H | ~7.0 | Intermediate: Coupled to both the C1 methylene and C3 methine protons, resulting in a complex multiplet. |
| H-3 | ~1.55 – 1.65 | Nonet (m) | 1H | 6.6 | Branched Center: Split by the six methyl protons and the two C2 methylene protons. |
| H-1 | ~2.65 – 2.75 | Triplet (t) | 2H | 7.2 | Deshielded: Shifted downfield due to the inductive electron-withdrawing effect of the adjacent nitrogen atom; split by C2 protons. |
| NH, NH 2 | ~3.00 – 4.50 | Broad Singlet (br s) | 3H | N/A | Exchangeable: Protons attached to nitrogen undergo rapid intermolecular exchange. Note: In hydrochloride salts, these shift significantly downfield (>7.0 ppm). |
13 C NMR Spectroscopic Data
The 13 C NMR spectrum provides a clear map of the carbon skeleton, heavily influenced by the inductive effect of the hydrazine group.
Table 2: Expected 13 C NMR Assignments (in CDCl 3 , 100 MHz)
| Carbon Position | Chemical Shift (δ, ppm) | Causality & Structural Assignment |
| C4, C5 | ~22.5 | Highly Shielded: Terminal methyl carbons experience minimal inductive effects from the heteroatom. |
| C3 | ~26.0 | Aliphatic Methine: Standard shift for a branched aliphatic methine carbon. |
| C2 | ~38.5 | Beta-Carbon: Experiences mild deshielding due to its beta-position relative to the electronegative nitrogen. |
| C1 | ~51.5 | Alpha-Carbon: Directly bonded to the electronegative nitrogen, resulting in the strongest deshielding effect (lower electron density) in the molecule. |
Experimental Protocols & Workflows
To ensure self-validating and reproducible results, the following protocol must be strictly adhered to for NMR sample preparation and spectral acquisition.
Sample Preparation Protocol
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Material Verification: Ensure the (3-Methylbutyl)hydrazine is of high purity (>95%). If utilizing the hydrochloride salt (CAS: 1231245-19-4)[3], note that solubility profiles will differ significantly from the free base.
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Solvent Selection: Use Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for the free base. For the hydrochloride salt, Deuterated Dimethyl Sulfoxide (DMSO- d6 ) is required due to the polarity of the salt.
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Concentration Optimization:
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For 1 H NMR: Dissolve 5–10 mg of the compound in 0.6 mL of the deuterated solvent.
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For 13 C NMR: Dissolve 30–50 mg of the compound in 0.6 mL of the solvent. Causality: The higher concentration is critical to achieve an adequate signal-to-noise ratio, compensating for the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C isotope.
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Filtration: Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Removing particulate matter ensures magnetic field homogeneity, preventing broad, unresolved peaks during acquisition.
Spectroscopic Acquisition Parameters
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Instrument: 400 MHz or 600 MHz NMR Spectrometer.
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Probe Temperature: 298 K (25 °C).
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1 H NMR Parameters: Pulse angle 30°, relaxation delay (D1) 1.5–2.0 s, number of scans (NS) 16–32.
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13 C NMR Parameters: Proton-decoupled (e.g., WALTZ-16 sequence), pulse angle 30° or 45°, relaxation delay (D1) 2.0 s, number of scans (NS) 512–1024. Causality: The 2.0 s relaxation delay ensures complete relaxation of quaternary and slow-relaxing carbons, allowing for accurate signal detection.
Mechanistic & Logical Relationships
The following diagrams illustrate the operational logic behind NMR analysis and the strategic application of (3-Methylbutyl)hydrazine in drug discovery.
Caption: Step-by-step workflow for the preparation, acquisition, and processing of NMR spectra.
Caption: Synthetic logic for utilizing (3-Methylbutyl)hydrazine as a warhead precursor in HDAC8 PROTACs.
Conclusion
The precise structural elucidation of (3-Methylbutyl)hydrazine via 1 H and 13 C NMR spectroscopy is a foundational step in its application as a chemical building block. The inductive effects of the hydrazine moiety predictably dictate the chemical shifts of the alpha and beta carbons, providing a reliable spectral fingerprint. As the pharmaceutical industry increasingly leverages aliphatic hydrazines for complex modalities like PROTACs and selective HDAC inhibitors, rigorous analytical validation using the protocols outlined herein remains indispensable.
References
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Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8. Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]
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Hydrazide-based class I HDAC inhibitors with HDAC3 preference completely reverse chemoresistance in a synergistic manner. ChemRxiv, 2024. URL:[Link]
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CAS No. 1231245-19-4, (3-Methylbutyl)hydrazine hydrochloride Suppliers. LookChem Database. URL:[Link]
